

what is the chemical structure of Biotinamide

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Compound of Interest

Compound Name: *Biotinamide*

Cat. No.: *B1199965*

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Biotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinamide, the amide derivative of biotin (Vitamin H), is a vital tool in a multitude of life science research and biotechnological applications. Its robust and highly specific interaction with avidin and streptavidin forms the cornerstone of numerous detection, purification, and labeling methodologies. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of **Biotinamide**, with a focus on the experimental protocols for its synthesis and use in affinity-based techniques.

Chemical Structure and Identification

Biotinamide is structurally characterized by the fusion of a ureido ring with a tetrahydrothiophene ring, appended with a pentanamide side chain. This structure is fundamental to its biological activity and its utility in biochemical assays.

Table 1: Chemical Identifiers of **Biotinamide**[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide
SMILES	C1[C@H]2--INVALID-LINK--CCCCC(=O)N">C@@HNC(=O)N2
CAS Number	6929-42-6
Molecular Formula	C10H17N3O2S

Physicochemical Properties

The physical and chemical properties of **Biotinamide** are critical for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of **Biotinamide**

Property	Value	Reference
Molecular Weight	243.33 g/mol	[2]
Melting Point	~243-244 °C (estimated based on biotin anilide)	[3]
Solubility	- Water: Slightly soluble.[4][5]- DMSO: Soluble (up to ~50 mg/mL for biotin).[6]- DMF: Soluble.[7]- Ethanol: Slightly soluble (~80 mg/100 mL at 25°C for biotin).[4][8]	-

Experimental Protocols

Synthesis of Biotinamide

The synthesis of **Biotinamide** can be achieved through the reaction of biotin acid chloride with an appropriate amine source. The following protocol is adapted from established methods for the synthesis of N-biotinyl amino acid derivatives.[3]

Materials:

- Biotin
- Thionyl chloride
- Ammonia solution (or an appropriate amine)
- Anhydrous solvent (e.g., Dichloromethane)
- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Rotary evaporator

Procedure:

- Preparation of Biotin Acid Chloride:
 - In a fume hood, dissolve biotin in an excess of thionyl chloride at room temperature.
 - Stir the solution until the biotin is completely dissolved.
 - Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crystalline biotin acid chloride.
- Amidation Reaction:
 - Dissolve the freshly prepared biotin acid chloride in an anhydrous solvent such as dichloromethane.
 - Slowly add a solution of ammonia (or the desired amine) to the biotin acid chloride solution with constant stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours.

- Work-up and Purification:
 - Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.
 - Separate the organic layer and wash it with water.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the solution to remove the drying agent.
 - Remove the solvent under reduced pressure to yield the crude **Biotinamide** product.
 - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Protein Biotinylation using Biotinamide Derivatives

Biotinamide derivatives, such as those activated with an N-hydroxysuccinimide (NHS) ester, are commonly used to label proteins and other biomolecules containing primary amines.

Materials:

- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- NHS-activated **Biotinamide** derivative
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis equipment

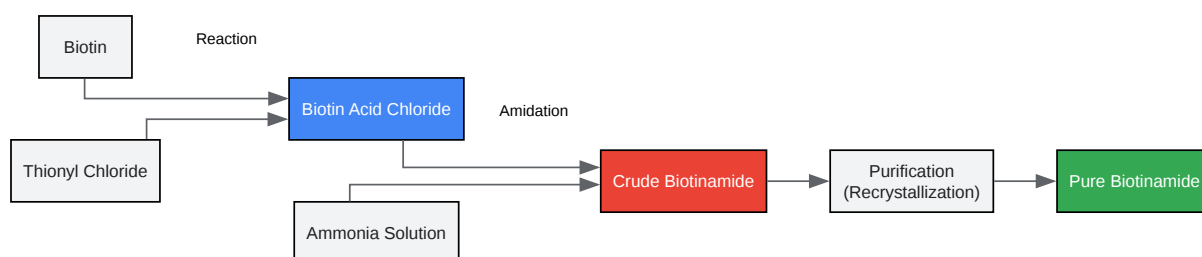
Procedure:

- Preparation of Reagents:
 - Dissolve the protein to be labeled in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

- Immediately before use, prepare a stock solution of the NHS-activated **Biotinamide** derivative in anhydrous DMSO or DMF (e.g., 10-50 mM).
- Biotinylation Reaction:
 - Add the NHS-**Biotinamide** stock solution to the protein solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein.
 - Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
- Quenching and Purification:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature.
 - Remove the excess, unreacted biotinylation reagent and by-products using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Visualizations

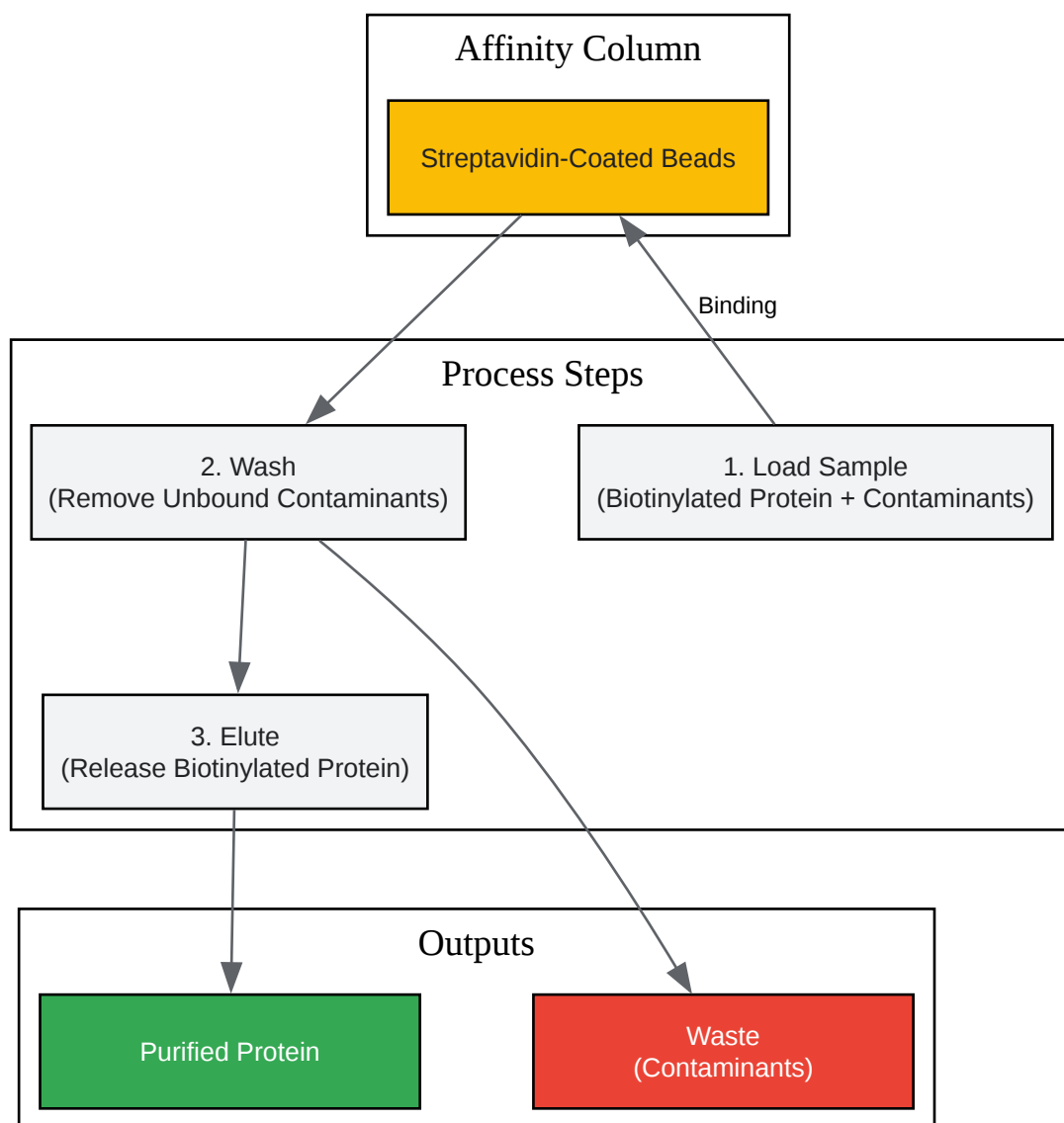
Synthesis of Biotinamide Workflow



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Caption: General workflow for the synthesis of **Biotinamide**.

Affinity Chromatography using Biotinylated Molecules



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